molecular formula C11H13BrO2 B175024 4-(4-Bromophenyl)tetrahydropyran-4-ol CAS No. 165119-46-0

4-(4-Bromophenyl)tetrahydropyran-4-ol

Cat. No.: B175024
CAS No.: 165119-46-0
M. Wt: 257.12 g/mol
InChI Key: FMPWAQRTCKMZKN-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)tetrahydropyran-4-ol is a chemical compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is characterized by the presence of a bromophenyl group attached to a tetrahydropyran ring, which also contains a hydroxyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Scientific Research Applications

4-(4-Bromophenyl)tetrahydropyran-4-ol has a wide range of applications in scientific research, including:

Safety and Hazards

The safety information available indicates that 4-(4-Bromophenyl)tetrahydropyran-4-ol has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)tetrahydropyran-4-ol typically involves the reaction of 4-bromobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)tetrahydropyran-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(4-bromophenyl)tetrahydropyran-4-one, while substitution of the bromine atom can produce 4-(4-aminophenyl)tetrahydropyran-4-ol.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)tetrahydropyran-4-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)tetrahydropyran-4-ol: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Fluorophenyl)tetrahydropyran-4-ol: Similar structure but with a fluorine atom instead of bromine.

    4-(4-Methylphenyl)tetrahydropyran-4-ol: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-(4-Bromophenyl)tetrahydropyran-4-ol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

4-(4-bromophenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPWAQRTCKMZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596373
Record name 4-(4-Bromophenyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165119-46-0
Record name 4-(4-Bromophenyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,4-Dibromobenzene (1 17.96 g, Aldrich) in tetrahydrofuran (THF) (700 ml) was cooled to -7020 C. under nitrogen and butylithium (175 ml) was added dropwise. After stirring the mixture for 15 minutes, tetrahydro-4H-pyran4-one (25 g, Aldrich) in the THF (300 ml) was added. The reaction was left for 2 hours before being allowed to warm to room temperature. The reaction mixture was shaken with 5% citric acid (800 ml), then extracted with diethyl ether (3×600 ml). The combined organic layers were washed with water (500 ml), and dried over MgSO4. Removal of the solvent from the filtrate gave the crude tide product as an off-white solid.
Quantity
17.96 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three

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